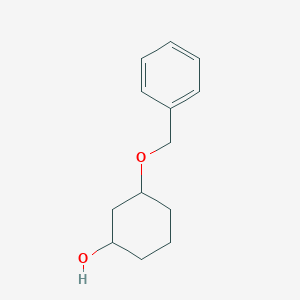

3-(Benzyloxy)cyclohexanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCYVWGCOXVSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in 3 Benzyloxy Cyclohexanol Chemistry

Diastereoselective Synthesis of 3-(Benzyloxy)cyclohexanol Isomers

The synthesis of this compound from its corresponding ketone precursor, 3-(benzyloxy)cyclohexanone (B1280417), directly confronts the challenge of diastereoselectivity. The reduction of the carbonyl group can lead to the formation of two diastereomers: cis-3-(benzyloxy)cyclohexanol and trans-3-(benzyloxy)cyclohexanol. The spatial arrangement of the benzyloxy and hydroxyl groups relative to the cyclohexane (B81311) ring is determined by the trajectory of the reducing agent's approach to the carbonyl carbon.

Control of Relative Stereochemistry During Synthesis

The relative stereochemistry of the hydroxyl and benzyloxy groups in this compound is dictated by the method of reduction of the precursor, 3-(benzyloxy)cyclohexanone. The choice of reducing agent plays a pivotal role in determining the predominant diastereomer. Bulky reducing agents tend to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which corresponds to the trans isomer. Conversely, smaller reducing agents can approach from the less hindered equatorial face, resulting in the axial alcohol, the cis isomer.

For instance, the reduction of substituted cyclohexanones, a class of compounds to which 3-(benzyloxy)cyclohexanone belongs, demonstrates this principle effectively. The reduction of 4-tert-butylcyclohexanone, a closely related analog, with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) predominantly yields the trans isomer. This is attributed to the preferential axial attack of the hydride to avoid steric hindrance from the axial hydrogens on the ring. In contrast, the use of a bulkier reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) leads to a higher proportion of the cis isomer due to its preference for equatorial attack to minimize its own steric interactions with the ring.

Influence of Reaction Conditions on Diastereomeric Ratios

Beyond the choice of reducing agent, other reaction conditions can significantly influence the diastereomeric ratio of the resulting this compound isomers. These factors include temperature, solvent, and the presence of additives.

Lower temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy. The solvent can affect the effective size and reactivity of the reducing agent, thereby altering the diastereomeric outcome. For example, in the reduction of cyclic ketones, changing the solvent can modify the solvation sphere of the hydride source, impacting its steric bulk and, consequently, the direction of its attack.

The following table illustrates the effect of different reducing agents on the diastereomeric ratio of a model substituted cyclohexanone, which provides insight into the potential outcomes for the reduction of 3-(benzyloxy)cyclohexanone.

| Reducing Agent | Solvent | Major Isomer | Diastereomeric Ratio (trans:cis) |

| Sodium Borohydride (NaBH₄) | Ethanol | trans | ~4:1 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | trans | ~9:1 |

| L-Selectride® | Tetrahydrofuran | cis | ~1:9 |

Note: The data presented is based on analogous reductions of substituted cyclohexanones and serves as an illustrative guide for the synthesis of this compound.

Enantioselective Synthesis of Chiral this compound Enantiomers

Achieving enantiopure forms of this compound requires strategies that can differentiate between the two enantiomers of a racemic mixture or, more elegantly, directly synthesize a single enantiomer. The primary methods to achieve this include chiral pool approaches, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Pool Approaches for Enantiopure Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of more complex chiral molecules, including enantiopure this compound. By starting with a molecule that already possesses the desired stereochemistry at one or more centers, the synthetic route can be designed to preserve or transfer this chirality to the final product.

For example, a synthesis could commence from a chiral cyclohexene (B86901) derivative sourced from the chiral pool. The existing stereocenter would then direct the stereochemical outcome of subsequent reactions, such as epoxidation followed by nucleophilic opening, to install the benzyloxy and hydroxyl groups with the desired absolute and relative stereochemistry.

Asymmetric Catalysis in Stereoselective Benzyloxycyclohexanol Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. In the context of this compound, an asymmetric reduction of 3-(benzyloxy)cyclohexanone would be a direct route to an enantiomerically enriched product.

Chiral catalysts, often metal complexes with chiral ligands or organocatalysts, can achieve high levels of enantioselectivity. For instance, the use of chiral ruthenium or rhodium catalysts in the asymmetric hydrogenation of ketones is a well-established method for producing chiral alcohols with high enantiomeric excess (ee). The choice of catalyst and reaction conditions is crucial for maximizing the enantioselectivity of the transformation.

Resolution Techniques for Racemic this compound Mixtures

When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the two enantiomers. The most common method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers of the alcohol.

Another powerful resolution technique is enzymatic kinetic resolution. Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted. The acylated and unacylated alcohols can then be separated.

A study on the enzymatic kinetic resolution of a structurally similar compound, cis-3-(benzyloxycarbonylamino)cyclohexanol, provides valuable insights. Various lipases were screened for their ability to catalyze the acylation of the racemic alcohol, with some showing excellent enantioselectivity.

| Enzyme | Solvent | Acylating Agent | Enantiomeric Excess (ee) of Unreacted Alcohol |

| Pseudomonas fluorescens Lipase (Amano AK) | Vinyl Acetate | Vinyl Acetate | >99% |

| Candida antarctica Lipase B (Novozym 435) | Toluene | Vinyl Acetate | 98% |

| Candida rugosa Lipase | Toluene | Vinyl Acetate | 95% |

Note: This data is for the resolution of cis-3-(benzyloxycarbonylamino)cyclohexanol and illustrates the potential for enzymatic resolution of this compound.

Chemical Reactivity and Transformations of 3 Benzyloxy Cyclohexanol

Reactions of the Hydroxyl Group in 3-(Benzyloxy)cyclohexanol

The hydroxyl group is a primary site of reactivity in this compound, enabling a variety of chemical transformations crucial for its application in organic synthesis.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol functionality in this compound can be readily oxidized to form the corresponding ketone, 3-(benzyloxy)cyclohexanone (B1280417). This conversion is a fundamental transformation in organic chemistry. libretexts.org A range of oxidizing agents can be employed to achieve this, with the choice often dictated by the desired selectivity and the presence of other functional groups.

Commonly used reagents include chromium-based oxidants such as pyridinium chlorochromate (PCC) and chromic acid (Jones reagent). libretexts.org Milder and more selective methods are also frequently utilized, including the Swern oxidation, which uses dimethyl sulfoxide (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. These latter methods are often preferred for their compatibility with sensitive substrates and operation under non-acidic conditions. For instance, the oxidation of secondary alcohols to ketones is a well-established transformation using these reagents. libretexts.orgorganic-chemistry.org

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | 3-(Benzyloxy)cyclohexanone |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | 3-(Benzyloxy)cyclohexanone |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | 3-(Benzyloxy)cyclohexanone |

Derivatization and Protection Strategies for the Hydroxyl Functionality

To perform reactions on other parts of the molecule without interference from the hydroxyl group, it is often necessary to "protect" it by converting it into a less reactive derivative. This process involves the introduction of a protecting group that can be selectively removed later in the synthetic sequence.

A common strategy for protecting alcohols is the formation of benzyl (B1604629) ethers. This can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a base like sodium hydride (NaH) and then treated with benzyl bromide. organic-chemistry.org For diols, milder bases such as silver oxide (Ag₂O) can offer greater selectivity. organic-chemistry.org Other protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl), esters (e.g., acetate), and other ethers.

| Protecting Group | Reagents | Product |

| Benzyl (Bn) | NaH, Benzyl bromide (BnBr), THF | 1,3-Bis(benzyloxy)cyclohexane |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | 1-(Benzyloxy)-3-(tert-butyldimethylsilyloxy)cyclohexane |

| Acetyl (Ac) | Acetic anhydride, Pyridine | 3-(Benzyloxy)cyclohexyl acetate |

Reactions Involving the Benzyloxy Group

The benzyloxy group, while often serving as a protecting group, can also be the site of specific chemical transformations.

Deprotection Methodologies for Benzyl Ethers

The removal of the benzyl group to regenerate the hydroxyl functionality is a critical step in many synthetic routes. The most widely used method for cleaving benzyl ethers is catalytic hydrogenolysis. commonorganicchemistry.com This typically involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst on a carbon support (Pd/C), which yields the alcohol and toluene as a byproduct. organic-chemistry.orgjk-sci.com For substrates that are sensitive to hydrogenation, alternative methods like using 1,4-cyclohexadiene as a hydrogen transfer source can be employed. organic-chemistry.orgjk-sci.com

Strong acids can also cleave benzyl ethers, but this method is limited to substrates that can withstand acidic conditions. organic-chemistry.org Another approach involves oxidation of the benzyl ether to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org Additionally, methods using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation have been developed for the deprotection of benzyl ethers under mild conditions. organic-chemistry.org

| Deprotection Method | Reagents | Product |

| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., EtOH, EtOAc) | Cyclohexane-1,3-diol |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Cyclohexane-1,3-diol |

| Oxidative Cleavage | DDQ, photoirradiation | Cyclohexane-1,3-diol |

Substitution Reactions of the Benzyloxy Moiety

While deprotection is the most common reaction of the benzyloxy group, substitution reactions at the benzylic carbon are also possible. These reactions typically involve the displacement of the alkoxy group by a nucleophile. Such transformations can be facilitated by Lewis acids, which activate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack. For example, the reaction of benzylic trichloroacetimidates with trimethylaluminum under Lewis acid promotion leads to methylation at the benzylic position.

Transformations of the Cyclohexanol (B46403) Ring System

The cis and trans isomers of this compound will exhibit different chemical behaviors due to the distinct spatial arrangements of the hydroxyl and benzyloxy groups. For instance, elimination reactions, which often require a specific geometric arrangement (e.g., anti-periplanar) between the leaving group and a proton, will proceed differently for each isomer.

Furthermore, the conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) can influence the accessibility of the functional groups and thus their reactivity. Reactions that involve the formation of bicyclic systems or ring expansion/contraction are also conceivable, although they would require specific reagents and conditions to overcome the inherent stability of the six-membered ring.

Ring-Opening and Ring-Expansion/Contraction Reactions of Cyclohexanol Frameworks

The cyclohexanol ring is a stable six-membered carbocycle, and its ring-opening requires significant energy input, typically under conditions that cleave carbon-carbon bonds. Such reactions are not common for simple cyclohexanols under standard laboratory conditions.

More synthetically relevant are ring expansion and contraction reactions, which are powerful methods for creating different ring sizes. etsu.edu These rearrangements often proceed through carbocation intermediates, where a 1,2-shift of a carbon-carbon bond in the ring leads to an expanded or contracted structure. etsu.edu

Ring Expansion: A common strategy for ring expansion involves the Tiffeneau–Demjanov rearrangement. wikipedia.org For a derivative of this compound, this could be conceptualized by converting the alcohol to an adjacent aminomethyl group. Diazotization would generate a primary carbocation, which could then induce the migration of a ring C-C bond, expanding the six-membered ring to a seven-membered cycloheptanone. Another pathway involves pinacol-type rearrangements of a corresponding 1,2-diol derivative. wikipedia.org

Ring Contraction: Ring contractions of cyclohexanone derivatives are well-established, with the Favorskii rearrangement being a classic example. harvard.edu To apply this to this compound, the alcohol would first need to be oxidized to the corresponding ketone, 3-(benzyloxy)cyclohexanone. Halogenation at the α-position (C2 or C4) would furnish the substrate for the rearrangement. Treatment with a base would then lead to a bicyclic cyclopropanone intermediate, which subsequently opens to yield a substituted cyclopentanecarboxylic acid derivative. harvard.edu Acid-induced rearrangements involving carbocations, such as the Wagner-Meerwein rearrangement, can also lead to ring contraction to form five-membered rings. etsu.edu

Table 1: Representative Ring Contraction/Expansion Strategies Applicable to the Cyclohexanol Framework

| Rearrangement Type | Precursor from this compound | Key Intermediate | Product Type |

|---|---|---|---|

| Favorskii Rearrangement | α-Halo-3-(benzyloxy)cyclohexanone | Cyclopropanone | Cyclopentanecarboxylic acid derivative |

| Wagner-Meerwein Rearrangement | Carbocation at C-1 (from dehydration) | Rearranged carbocation | Substituted cyclopentyl methyl cation |

| Tiffeneau-Demjanov Rearrangement | 1-(Aminomethyl)-3-(benzyloxy)cyclohexanol | Carbocation exocyclic to the ring | Cycloheptanone derivative |

Functionalization of the Cyclohexane Core

Functionalization of the cyclohexane ring of this compound can be achieved through various reactions targeting either the hydroxyl group or the C-H bonds of the ring.

Oxidation of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding ketone, 3-(benzyloxy)cyclohexanone, using a wide range of common oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is a versatile intermediate for further modifications, including the aforementioned Favorskii rearrangement or nucleophilic additions to the carbonyl group.

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, nitriles, or other carbon and heteroatom nucleophiles, at the C-1 position.

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclohexane ring is more challenging but can be achieved using modern catalytic methods. For instance, manganese-catalyzed systems have been used for the oxidation and chlorination of cyclohexane. mdpi.com Applying such a system to this compound could potentially lead to the introduction of chloro or hydroxyl groups at various positions on the ring, although selectivity can be an issue due to the multiple non-activated C-H bonds. The directing effect of the existing functional groups would play a crucial role in determining the regioselectivity of such reactions.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is key to controlling their outcomes, particularly with respect to regioselectivity and stereoselectivity.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways often involves a combination of kinetic studies, intermediate trapping, isotopic labeling, and computational chemistry. researchgate.netnih.gov For reactions involving carbocation intermediates, such as acid-catalyzed dehydration or Wagner-Meerwein rearrangements, the pathway is dictated by the relative stability of the possible carbocations and the transition states connecting them. etsu.edu

In concerted pericyclic reactions, such as a hypothetical Diels-Alder reaction where a derivative of this compound acts as a dienophile, the concept of aromaticity in the transition state can be used to explain the reaction's facility. beilstein-journals.orgyoutube.comnih.gov Six-electron transition states, like those in the Diels-Alder reaction, are considered aromatic and are energetically favored. beilstein-journals.orgyoutube.com Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating activation barriers. researchgate.net For instance, in a rearrangement reaction, calculations can determine whether the pathway is concerted (a single transition state) or stepwise (involving one or more intermediates). researchgate.net

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can dramatically influence the rate (kinetics) and outcome (selectivity) of a chemical reaction. wikipedia.org Solvents can affect reactivity by stabilizing or destabilizing reactants, products, and, most importantly, the transition state. wikipedia.orgchemrxiv.org

Effects on Kinetics: According to the Hughes-Ingold rules, reaction rates are affected by the polarity of the solvent. wikipedia.org

Reactions where the transition state is more charged than the reactants will be accelerated by more polar solvents. For example, an SN1 reaction involving the departure of a leaving group from C-1 of a this compound derivative would proceed through a carbocationic intermediate, and its formation would be stabilized and accelerated by polar, protic solvents like water or ethanol (B145695).

Reactions where the charge is more dispersed in the transition state compared to the reactants will be slowed by more polar solvents.

For an SN2 reaction, changing from a polar protic solvent to a polar aprotic solvent (e.g., from methanol to DMSO) can significantly increase the reaction rate. Protic solvents can form hydrogen bonds with the nucleophile, creating a stabilizing "solvent cage" that reduces its nucleophilicity and slows the reaction. wikipedia.org

Effects on Selectivity: Solvents can also alter the selectivity (e.g., chemo-, regio-, and stereoselectivity) of a reaction. rwth-aachen.dersc.org In the isomerization of D-fructose, for example, the solvent was found to impact selectivity by changing the tautomeric distribution of the starting material. rwth-aachen.de For reactions involving this compound, the solvent could influence the conformational equilibrium of the cyclohexane ring (axial vs. equatorial orientation of the functional groups), which in turn could dictate the stereochemical outcome of a reaction. For instance, a nucleophilic attack on the corresponding ketone might favor axial or equatorial attack depending on how the solvent solvates the ketone and the incoming nucleophile.

Table 2: Predicted Solvent Effects on Representative Reactions of a this compound Derivative

| Reaction Type | Reactant Derivative | Change in Solvent | Predicted Effect on Rate | Rationale (based on Transition State Theory) |

|---|---|---|---|---|

| SN1 | 1-Tosyloxy-3-(benzyloxy)cyclohexane | Non-polar to Polar Protic | Increase | Stabilization of the carbocation intermediate and charged transition state. wikipedia.org |

| SN2 | 1-Bromo-3-(benzyloxy)cyclohexane | Polar Protic to Polar Aprotic | Increase | Desolvation of the nucleophile, increasing its reactivity. wikipedia.org |

| E2 Elimination | 1-Bromo-3-(benzyloxy)cyclohexane | Increasing solvent polarity | Slight Decrease | Charge is more dispersed in the transition state than in the reactants. wikipedia.org |

Role of 3 Benzyloxy Cyclohexanol As a Key Synthetic Intermediate

Precursor for Pharmacologically Relevant Scaffolds (non-biological focus)

The cyclohexanol (B46403) moiety is a prevalent scaffold in a multitude of organic compounds. The presence of the benzyloxy group in 3-(Benzyloxy)cyclohexanol offers a strategic advantage, allowing for the protection of a key hydroxyl group during synthetic transformations, which can be later deprotected under mild conditions. This characteristic makes it an attractive starting material for the synthesis of complex cyclic and macrocyclic systems.

Building Block in the Synthesis of Complex Cyclic Structures

While direct and extensive examples of this compound in the synthesis of complex, non-biologically focused cyclic structures are not widely documented in readily available literature, its potential is evident from the synthetic utility of its core components. The synthesis of various aminocyclitols, which are important structural components, often involves the use of protected cyclohexene (B86901) oxides or related cyclohexane (B81311) derivatives. For instance, the synthesis of novel aminocyclooctanetriols has been achieved starting from cyclooctadiene, involving steps like benzylation of hydroxyl groups to protect them during subsequent transformations. This highlights the importance of the benzyloxy protecting group strategy, which is integral to this compound.

The general approach to constructing complex carbocycles often involves multi-step sequences where protected cycloalkanes are key intermediates. The benzyloxy group in this compound serves as a robust protecting group that is stable to a variety of reaction conditions, making it suitable for elaborate synthetic routes.

Application in the Construction of Macrocyclic Systems

The construction of macrocycles is a challenging area of synthetic chemistry that often relies on strategic ring-closing reactions. While specific examples detailing the use of this compound in the direct construction of macrocycles are not prevalent, the principles of macrocyclization often involve the use of bifunctional linear precursors. A molecule like this compound could be elaborated into such a precursor, where the hydroxyl group and another functionalizable position on the cyclohexane ring serve as handles for chain extension and eventual cyclization.

Techniques such as ring-closing metathesis (RCM) are powerful tools for macrocycle synthesis. A diene precursor derived from this compound could, in principle, undergo RCM to form a macrocyclic ether or carbocycle. The benzyloxy group would serve to protect the hydroxyl functionality during the metathesis reaction.

Intermediate in the Synthesis of Chiral Auxiliaries and Ligands (non-biological focus)

Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. Cyclohexyl-based structures are frequently employed as chiral auxiliaries due to their rigid conformational nature, which can impart a high degree of stereoselectivity.

While direct reports on the synthesis of chiral auxiliaries from this compound are scarce, the closely related trans-2-phenyl-1-cyclohexanol (B1200244) is a well-known chiral auxiliary. The synthesis of such auxiliaries often starts from cyclohexene oxide or related precursors. The structural motif of this compound, with its defined stereochemistry and protected hydroxyl group, makes it a plausible precursor for novel chiral auxiliaries and ligands. For instance, the hydroxyl group could be converted into a coordinating group, and the benzyloxy group could be deprotected and further functionalized to create a bidentate chiral ligand.

The development of new chiral ligands is an active area of research, and the use of readily available, enantiopure building blocks like derivatives of this compound is a key strategy.

Role in Biomimetic Synthetic Routes (non-biological focus)

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. These routes often involve cascade reactions, such as polyene cyclizations, that can rapidly build molecular complexity from relatively simple precursors.

The application of this compound in biomimetic synthesis is an area with potential for exploration. Cationic cyclization of terpene-derived polyenynes, for example, is a biomimetic approach to producing complex polycyclic ketones. While not directly involving this compound, this illustrates the principle of using cyclic precursors in biomimetic transformations. A protected cyclohexanol derivative could potentially serve as a terminating group or a stereodirecting element in a biomimetic cyclization cascade.

The benzyloxy group can be particularly useful in this context, as its removal can unmask a hydroxyl group that can participate in subsequent cyclization or rearrangement steps, mimicking enzymatic processes where hydroxyl groups play key roles in directing reaction pathways.

Computational and Theoretical Investigations of 3 Benzyloxy Cyclohexanol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. For a molecule such as 3-(Benzyloxy)cyclohexanol, with its conformational flexibility and multiple functional groups, these methods are invaluable for understanding its intrinsic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. jmchemsci.comnih.gov It offers a good balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of this compound.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy arrangement of its atoms. The B3LYP functional combined with a basis set like 6-311G(d,p) is a common choice for such calculations. aalto.fi The optimization would explore the different stereoisomers (cis/trans) and conformers, particularly the chair conformations of the cyclohexyl ring with axial and equatorial substituents.

The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from DFT calculations include molecular orbital energies, electrostatic potential maps, and atomic charges. These properties help in understanding the molecule's polarity, reactivity hotspots, and intermolecular interaction capabilities.

Table 1: Representative Geometric Parameters for this compound (cis isomer, diequatorial chair conformation) Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| C-O (ether) | 1.42 Å | |

| O-H | 0.96 Å | |

| C-C (cyclohexyl avg.) | 1.54 Å | |

| C-O-C (ether) | 118.2° | |

| Bond Angle | H-O-C (hydroxyl) | 109.5° |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar functional groups. It is intended for illustrative purposes.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and structural information.

For this compound, ab initio methods are particularly useful for performing a detailed conformational analysis. The cyclohexanol (B46403) ring can exist in various conformations, with the chair form being the most stable. The substituents—hydroxyl and benzyloxy groups—can be in either axial or equatorial positions. This leads to several possible conformers for both the cis and trans isomers, each with a different relative energy.

Ab initio calculations can precisely determine the energy differences between these conformers, identifying the most stable (global minimum) structure. This analysis is crucial as the reactivity and physical properties of the molecule are predominantly determined by its most populated conformation. For instance, in the trans isomer, the diequatorial conformer is generally expected to be significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial steric strain.

Table 2: Hypothetical Relative Energies of this compound Conformers from Ab Initio Calculations

| Isomer | Conformation (OH, O-Bn) | Relative Energy (kcal/mol) |

| trans | diequatorial | 0.00 (most stable) |

| diaxial | +5.5 | |

| cis | equatorial, axial | +0.7 |

| axial, equatorial | +0.9 |

Note: The data in this table is hypothetical and serves to illustrate the typical energy differences found in substituted cyclohexanes. Actual values would require specific calculations.

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and modeling reaction pathways, theoretical chemistry can explain and forecast reactivity and selectivity.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com The energy and spatial distribution of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized on the oxygen atoms (due to their lone pairs) and the π-system of the benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the σ* antibonding orbitals of the C-O bonds or the C-H bonds of the cyclohexyl ring, representing the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher reactivity. taylorandfrancis.com FMO analysis can be used to predict the outcomes of various reactions, such as cycloadditions or nucleophilic substitutions. nih.govslideshare.net

Table 3: Predicted Frontier Orbital Properties for this compound

| Property | Description | Predicted Characteristics |

| HOMO | Highest Occupied Molecular Orbital | Localized on oxygen lone pairs and benzene ring π-orbitals. Indicates nucleophilic/electron-donating sites. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over σ* orbitals of the cyclohexyl ring. Indicates electrophilic/electron-accepting sites. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and kinetic stability. |

Note: The characteristics in this table are qualitative predictions based on the general principles of FMO theory.

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. rsc.org This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states (TS). nih.gov

For reactions involving this compound, such as oxidation of the alcohol or ether cleavage, transition state modeling can provide critical insights. By calculating the structure and energy of the transition state, one can determine the activation energy (energy barrier) of the reaction, which is directly related to the reaction rate. rsc.org This analysis can help elucidate the mechanism, for instance, whether a substitution reaction proceeds via an Sₙ1 or Sₙ2 pathway. Comparing the activation energies for different possible pathways allows for the prediction of the major product and reaction selectivity.

Reactions are most often carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms. Computational solvation models are used to account for these effects. The Polarizable Continuum Model (PCM) is a common implicit solvation model where the solvent is treated as a continuous dielectric medium. This approach is effective for modeling the influence of solvent polarity on the stability of charged or polar species, such as intermediates and transition states. jmchemsci.com

For reactions of this compound, including a solvation model is crucial for obtaining realistic energetic profiles. For example, in a reaction that proceeds through a charged intermediate, a polar solvent would stabilize this intermediate and the associated transition state, thereby lowering the activation energy and accelerating the reaction. Different solvents can alter the relative energies of competing transition states, potentially changing the selectivity of a reaction. Therefore, incorporating solvation models is essential for making accurate predictions of chemical reactivity in solution. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Benzyloxy Cyclohexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it particularly powerful for analyzing substituted cyclohexanols.

Application of Advanced NMR Techniques for Structural Assignment and Stereochemistry

The structural assignment of 3-(Benzyloxy)cyclohexanol requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of distinct carbon environments.

For this compound, two diastereomers exist: cis and trans. The relative stereochemistry of the hydroxyl and benzyloxy groups significantly influences the chemical shifts (δ) and, more critically, the proton-proton coupling constants (J-values) of the cyclohexyl ring protons. In the chair conformation, axial and equatorial protons exhibit distinct chemical shifts and coupling patterns.

The stereochemistry can be definitively assigned using several advanced NMR techniques:

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). slideshare.netlibretexts.org It would reveal the connectivity of the entire spin system of the cyclohexane (B81311) ring, confirming the relative positions of the protons. For example, the proton at C1 (H-1) would show a cross-peak with the adjacent protons at C2 and C6. libretexts.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining stereochemistry as it identifies protons that are close in space, irrespective of their bonding connectivity. youtube.comyoutube.com In the cis isomer, a NOESY experiment would show a cross-peak between the axial protons at C1 and C3. In contrast, for the trans isomer, where one substituent is axial and the other is equatorial, this specific correlation would be absent, and other spatial relationships would be observed instead. libretexts.orguni-regensburg.dewordpress.com

The coupling constants extracted from a high-resolution ¹H NMR spectrum are particularly diagnostic for stereochemistry in cyclohexane systems. The coupling between adjacent axial-axial protons (³Jₐₐ) is typically large (10–13 Hz), whereas axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are smaller (2–5 Hz). By analyzing the multiplicity and coupling constants of the H-1 and H-3 signals, the preferred conformation and the relative stereochemistry of the substituents can be determined.

Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-3-(Benzyloxy)cyclohexanol

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) and Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| cis-3-(Benzyloxy)cyclohexanol | ||

| H-1 (axial) | ~3.6 (tt) | ~69-71 |

| H-3 (axial) | ~3.5 (tt) | ~78-80 |

| CH₂ (benzyl) | ~4.5 (s) | ~70-72 |

| Aromatic-H | ~7.2-7.4 (m) | ~127-129, 138 |

| Cyclohexyl-CH₂ | ~1.2-2.1 (m) | ~20-35 |

| trans-3-(Benzyloxy)cyclohexanol | ||

| H-1 (axial) | ~3.6 (tt) | ~74-76 |

| H-3 (equatorial) | ~4.0 (m) | ~82-84 |

| CH₂ (benzyl) | ~4.6 (s) | ~70-72 |

| Aromatic-H | ~7.2-7.4 (m) | ~127-129, 138 |

| Cyclohexyl-CH₂ | ~1.2-2.2 (m) | ~22-38 |

Note: These are estimated values based on typical chemical shifts for substituted cyclohexanols and benzyl (B1604629) ethers. Actual values may vary depending on solvent and experimental conditions.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards for each analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the purity assessment of a this compound sample, a high-purity internal standard with a known concentration is added to the sample. Key requirements for the internal standard are that it must be stable, not react with the sample, and have at least one resonance that is well-resolved from the analyte signals.

The purity of the analyte (Pₓ) can be calculated using the following equation:

Pₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

I: Integral area of the signal

N: Number of protons generating the signal

M: Molar mass

m: Mass

P: Purity

x: Analyte (this compound)

std: Internal Standard

For reaction monitoring, such as observing the formation of this compound from a precursor, qNMR can be used to determine the relative concentrations of reactants, intermediates, and products over time. This is achieved by integrating characteristic, non-overlapping signals for each species in spectra recorded at different time points. This approach provides valuable kinetic data and can help in optimizing reaction conditions.

Vibrational Spectroscopy: FT-IR and FT-Raman Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Utilization for Functional Group Identification and Structural Insights

FT-IR and FT-Raman are complementary techniques that are highly effective for the functional group analysis of this compound. nih.govnih.gov The key functional groups—hydroxyl (O-H), ether (C-O-C), phenyl, and cyclohexyl—give rise to distinct bands in the vibrational spectra.

O-H Stretching: A strong, broad absorption in the FT-IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, indicating intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and benzylic methylene (B1212753) groups are observed below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically result in several bands in the 1450–1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations for the alcohol and ether linkages are expected in the fingerprint region, typically between 1050 and 1250 cm⁻¹. The exact positions can provide clues about the stereochemistry (axial vs. equatorial C-O bond).

FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar groups, often providing a clearer spectrum of the hydrocarbon backbone and the aromatic ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Description |

| O-H stretch | 3200 - 3600 | FT-IR | Strong, broad band due to hydrogen bonding |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, FT-Raman | Medium to weak bands |

| Aliphatic C-H stretch | 2850 - 3000 | FT-IR, FT-Raman | Strong bands |

| Aromatic C=C stretch | 1450 - 1600 | FT-IR, FT-Raman | Multiple medium to strong bands |

| C-O stretch (Alcohol) | 1050 - 1150 | FT-IR | Strong band |

| C-O stretch (Ether) | 1200 - 1275 | FT-IR | Strong band |

| Aromatic C-H o.o.p. bend | 690 - 900 | FT-IR | Strong bands, indicative of substitution pattern |

o.o.p. = out-of-plane

Computational Vibrational Analysis for Spectral Interpretation

To achieve a more precise interpretation of experimental FT-IR and FT-Raman spectra, computational methods are employed. Using Density Functional Theory (DFT), the molecular geometry of the compound is first optimized. Subsequently, a vibrational frequency calculation is performed on the optimized structure.

This computational approach yields a set of theoretical vibrational frequencies and their corresponding intensities. These calculated spectra can be compared directly with the experimental data. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, improving the agreement with experimental values. This combined experimental and computational approach allows for a confident assignment of even minor bands in the complex fingerprint region of the spectrum, aiding in the differentiation between isomers. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 220.30 g/mol ), Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions.

The fragmentation of this compound is expected to be directed by its functional groups:

Tropylium (B1234903) Ion Formation: A hallmark of benzyl ethers is the cleavage of the benzylic C-O bond, followed by rearrangement to form the highly stable tropylium cation at a mass-to-charge ratio (m/z) of 91. This is often the base peak in the spectrum.

Loss of Water: The molecular ion can readily lose a molecule of water (18 Da) from the cyclohexanol (B46403) ring, resulting in a significant peak at m/z 202 (M-18).

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom of the alcohol is a common pathway for alcohols. This can lead to the loss of alkyl radicals from the ring.

Loss of the Benzyloxy Group: Cleavage of the C-O bond of the ether can lead to the loss of a benzyloxy radical (•OCH₂Ph, 107 Da), yielding a fragment at m/z 113, or the loss of a benzyloxy group with hydrogen transfer.

Analysis of these characteristic fragments allows for the confirmation of the presence of both the cyclohexanol and benzyloxy moieties within the molecule.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

| 220 | [C₁₃H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 202 | [C₁₃H₁₆O]⁺˙ | Loss of H₂O (M-18) |

| 113 | [C₇H₁₃O]⁺ | Loss of •OCH₂Ph |

| 108 | [C₇H₈O]⁺˙ | Benzyl alcohol ion via rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium cation (Base Peak) |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation from ring fragmentation |

| 57 | [C₄H₉]⁺ | Ring fragmentation |

X-ray Crystallography for Solid-State Structure and Conformational Studies

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice. For cyclic systems like this compound, this technique is invaluable for elucidating the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents.

In the crystal structure of this derivative, the molecule adopts a specific conformation dictated by both intramolecular and intermolecular forces, including hydrogen bonding. nih.gov The benzyloxy ring and the phenyl ring are inclined relative to the central six-membered ring, and the crystal packing is stabilized by O—H⋯O hydrogen bonds, which link the molecules into helical chains. nih.gov This detailed structural information is fundamental for understanding the molecule's physical properties and its potential interactions in a solid matrix.

The crystallographic data obtained from such an analysis is comprehensive, as detailed in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₉NO₃ |

| Formula Weight (Mᵣ) | 333.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.594 (5) |

| b (Å) | 9.303 (5) |

| c (Å) | 14.997 (5) |

| β (°) | 96.402 (5) |

| Volume (V) (ų) | 1746.1 (13) |

| Z (molecules per unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Final R-factor [I > 2σ(I)] | R = 0.050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of photons in the UV-Vis range (typically 200–800 nm) promotes electrons from a lower energy ground state (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy excited state (such as the Lowest Unoccupied Molecular Orbital, LUMO). up.ac.za The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

In the case of this compound, the primary chromophore is the benzene (B151609) ring within the benzyloxy group. The cyclohexanol moiety consists of only sigma (σ) bonds and non-bonding (n) electrons on the oxygen atom. The σ → σ* transitions of the C-C and C-H bonds in the cyclohexane ring require very high energy and thus occur in the far-UV region (<200 nm), outside the range of standard UV-Vis spectrophotometers.

The benzene ring, however, contains a conjugated system of pi (π) electrons, leading to characteristic π → π* electronic transitions. up.ac.za Aromatic compounds typically exhibit two main absorption bands related to these transitions. up.ac.za The first is a very strong absorption (the primary band) occurring at shorter wavelengths, while the second is a weaker, structured absorption (the secondary band) at longer wavelengths. up.ac.za For benzene itself, these bands appear around 200 nm and 255 nm, respectively. up.ac.za

The presence of the -OCH₂- substituent (from the benzyloxy group) attached to the benzene ring can influence the energy of these transitions, potentially causing a shift in the absorption maxima (λₘₐₓ). This shift provides valuable information about the electronic environment of the chromophore. While specific experimental data for this compound is not detailed in the available literature, the expected transitions can be predicted based on the behavior of similar aromatic ethers.

| Chromophore | Electronic Transition | Typical λₘₐₓ Range (nm) | Description |

|---|---|---|---|

| Benzene Ring (in Benzyloxy group) | π → π | ~200–220 | Primary band; a high-intensity absorption corresponding to an allowed electronic transition. up.ac.za |

| π → π | ~250–270 | Secondary band; a lower-intensity absorption, often with fine vibrational structure, corresponding to a symmetry-forbidden transition. up.ac.za | |

| Cyclohexanol Moiety | n → σ* | ~180–200 | Transition of a non-bonding electron from the hydroxyl oxygen to an anti-bonding sigma orbital. Typically occurs at the edge of the measurable UV range. |

Applications of 3 Benzyloxy Cyclohexanol in Materials Science and Polymer Chemistry

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

The presence of a hydroxyl group in 3-(Benzyloxy)cyclohexanol allows it to act as a reactive site for polymerization reactions. This functionality enables it to be incorporated into polymer chains as a monomer or to connect different polymer chains as a cross-linking agent, thereby creating a three-dimensional network structure. specialchem.com

Preparation of Functionalized Polymers and Copolymers

This compound can be utilized in the synthesis of functionalized polymers and copolymers. The benzyloxy group can either be a desired final functionality or a protecting group for a hydroxyl function that can be later deprotected to yield polymers with pendant hydroxyl groups. These functional groups can then be used for further chemical modifications.

One analogous example that illustrates the utility of a benzyloxy-substituted cyclic monomer is the ring-opening polymerization of 5-(benzyloxy)-1,3-dioxepan-2-one. mdpi.com This process has been used to create novel biodegradable copolymers. mdpi.com The study demonstrated that such a monomer could be copolymerized with other cyclic esters like L-lactide, ε-caprolactone, and trimethylene carbonate to produce copolymers with statistically or randomly distributed functional substituents. mdpi.com The polymerization is typically initiated by catalysts such as stannous octoate. mdpi.com After polymerization, the benzyloxy group can be removed to reveal a hydroxyl group, which can then be used for further functionalization. mdpi.com

This approach suggests that this compound, after conversion to a suitable cyclic monomer, could similarly be used to introduce a protected hydroxyl functionality into a variety of polyesters and polycarbonates. The resulting polymers would possess modifiable sites along their backbone, allowing for the attachment of various molecules to tailor the polymer's properties for specific applications.

Influence on Polymer Properties and Architecture

The incorporation of the this compound moiety into a polymer backbone is expected to significantly influence the material's properties. The bulky cyclohexyl ring can introduce rigidity and increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced thermal stability. mdpi.com The benzyloxy group, being aromatic and relatively non-polar, can affect the polymer's solubility and mechanical properties.

Cross-linking, in general, has a profound effect on polymer properties. The formation of a three-dimensional network through cross-linking enhances tensile strength, thermal stability, and chemical resistance. specialchem.com However, it can also lead to increased brittleness. specialchem.com The density of cross-links is a critical parameter that can be controlled to fine-tune the desired balance of properties. nih.gov If this compound were used as a cross-linking agent, the resulting network structure would benefit from the inherent properties of the cyclohexyl and benzyloxy groups.

Table 1: Potential Influence of this compound on Polymer Properties

| Property | Influence | Rationale |

| Thermal Stability | Increased | The rigid cyclohexyl ring restricts chain mobility. |

| Mechanical Strength | Increased (especially with cross-linking) | Formation of a robust 3D network. specialchem.com |

| Solubility | Modified | The benzyloxy group can alter the polarity of the polymer. |

| Flexibility | Decreased | The bulky nature of the monomer can reduce chain flexibility. specialchem.com |

Integration into Supramolecular Assemblies and Smart Materials

Supramolecular assemblies are complex structures formed by the association of molecules through non-covalent interactions. rsc.org These materials can exhibit "smart" behavior, responding to external stimuli such as light, temperature, or pH. nih.govmemphis.edu The functional groups present in polymers derived from this compound could serve as sites for introducing moieties that can participate in supramolecular interactions.

For instance, after deprotection of the benzyloxy group to reveal the hydroxyl group, this functional site could be used to attach molecules capable of hydrogen bonding or host-guest interactions. This would enable the polymer to self-assemble into more complex architectures. rsc.org The development of such "smart materials" is a burgeoning field with potential applications in drug delivery, diagnostics, and tissue engineering. nih.gov Stimuli-responsive polymers can be designed to release a payload in response to a specific trigger in their environment. memphis.edunih.gov

Precursor for Specialty Chemicals in Industrial Applications

Beyond polymer science, this compound can serve as a precursor for the synthesis of various specialty chemicals. The chemical handles present in the molecule—the hydroxyl, cyclohexyl, and benzyloxy groups—allow for a range of chemical transformations.

For example, cyclohexanol (B46403) and its derivatives are important intermediates in the production of nylon. scribd.com While the primary industrial route to adipic acid (a nylon precursor) involves the oxidation of cyclohexanol and cyclohexanone, specialty derivatives could find use in the synthesis of modified nylons with unique properties. Furthermore, the pharmaceutical industry utilizes a wide array of complex cyclohexane (B81311) derivatives. google.comgoogle.com The specific structure of this compound makes it a potential starting material for the synthesis of biologically active molecules.

The benzyloxy group can be cleaved under specific conditions to yield 1,3-cyclohexanediol, a diol that can be used in the synthesis of polyesters and polyurethanes. The stereochemistry of the diol would influence the properties of the resulting polymers.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 3-(Benzyloxy)cyclohexanol

The synthesis of cyclohexanol (B46403) derivatives has traditionally relied on methods that can involve harsh reagents and elevated temperatures. nih.gov The future of chemical synthesis for compounds like this compound is increasingly focused on sustainability and efficiency. This involves a shift away from stoichiometric reagents towards catalytic processes, utilization of renewable resources, and development of atom-economical reactions.

Key research thrusts in this area include:

Photoredox and Electrosynthesis: The application of photocatalysis and electrosynthesis represents a significant frontier in constructing cyclic molecules. nih.gov These methods can enable C-C bond formation and functionalization under mild conditions, potentially offering new pathways to this compound and its precursors, thereby minimizing the use of strong oxidizing or reducing agents.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under environmentally benign conditions (aqueous media, ambient temperature, and pressure). Future work could focus on identifying or engineering enzymes capable of stereoselectively hydroxylating a benzyloxycyclohexane precursor or performing related transformations.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. Developing a continuous flow synthesis for this compound could streamline its production, making it more accessible for further applications.

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach |

| Redox Reactions | Use of strong, stoichiometric redox agents. | Photocatalysis, electrosynthesis, or enzymatic redox reactions. |

| Reaction Conditions | Often require elevated temperatures and pressures. | Mild conditions, often at room temperature and atmospheric pressure. |

| Catalysis | Reliance on heavy metal catalysts with potential for leaching. | Biocatalysts, earth-abundant metal catalysts, and organocatalysts. |

| Process Type | Batch processing. | Continuous flow synthesis for better control and scalability. |

Exploration of Undiscovered Reactivity Patterns and Transformations

While the fundamental reactivity of the hydroxyl and benzyloxy groups is understood, the interplay of these functionalities on the cyclohexane (B81311) scaffold can lead to complex and sometimes unexpected chemical behavior. Future research will likely uncover novel reactivity patterns for this compound. For instance, studies on the closely related cis-4-benzyloxy-1,2-epoxycyclohexane have revealed unexpected diastereomeric products, indicating that subtle stereoelectronic factors within the cyclohexane ring significantly influence reaction outcomes. arkat-usa.org

Areas ripe for exploration include:

Intramolecular Reactions: Investigating intramolecular cyclizations or rearrangements initiated by activating either the hydroxyl or benzyloxy group could lead to novel heterocyclic structures.

Neighboring Group Participation: The benzyloxy group at the 3-position could act as a participating group in reactions at the hydroxyl-bearing carbon, potentially directing the stereochemical outcome of nucleophilic substitution reactions.

Catalytic C-H Functionalization: Direct, selective functionalization of the C-H bonds of the cyclohexane ring, guided by the existing oxygen-containing groups, would provide a powerful and atom-economical way to synthesize more complex derivatives.

Advancements in Stereoselective Synthesis Techniques

The cyclohexane ring of this compound contains multiple stereocenters, making the stereoselective synthesis of specific isomers a critical challenge and a significant area for future research. The development of catalysts and reagents that can precisely control the three-dimensional arrangement of atoms is paramount.

Emerging trends in this field that could be applied to this compound include:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For example, asymmetric hydrogenation of a corresponding benzyloxycyclohexanone precursor could yield specific enantiomers of this compound.

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in stereoselective synthesis. This approach avoids the use of potentially toxic or expensive metals.

Substrate-Controlled Synthesis: Leveraging the existing stereochemistry of the molecule to direct the stereochemical outcome of subsequent reactions. The conformational rigidity of the cyclohexane ring can be exploited to achieve high levels of diastereoselectivity. Recent work on titanium-catalyzed reactions highlights the potential for achieving excellent stereoselectivity in complex molecules. nih.gov

Application in New Areas of Materials Science and Chemical Technologies

The unique structure of this compound—combining a flexible cycloaliphatic core, a reactive hydroxyl group, and a bulky, aromatic benzyloxy group—makes it an intriguing building block for advanced materials. The related compound 3-benzyloxybenzyl alcohol is already noted for its use in developing new polymers and resins.

Future research is expected to explore its incorporation into:

Specialty Polymers: The hydroxyl group can serve as a point for polymerization, allowing the molecule to be integrated into polyesters, polyurethanes, or polyethers. The benzyloxycyclohexyl moiety would impart specific properties such as thermal stability, rigidity, and altered solubility.

Liquid Crystals: The rigid and bulky nature of the benzyloxycyclohexyl group could be exploited in the design of new liquid crystalline materials with specific phase behaviors and optical properties.

Advanced Coatings and Resins: As a component in epoxy resins or other thermosets, this compound could enhance properties like thermal resistance, mechanical strength, and hydrophobicity.

| Potential Application Area | Role of this compound | Anticipated Material Property |

| Polymers | Monomer or additive | Enhanced thermal stability, modified mechanical properties. |

| Liquid Crystals | Core structural component | Unique phase behavior, tailored optical properties. |

| Coatings & Resins | Cross-linking agent or modifier | Improved durability, chemical resistance, and thermal performance. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For a compound like this compound, AI and ML can be integrated in several ways:

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes by analyzing known chemical reactions and predicting plausible disconnection strategies. engineering.org.cn

Reaction Condition Optimization: Machine learning models can predict the optimal solvent, catalyst, temperature, and reaction time to maximize the yield and selectivity of a desired transformation, reducing the need for extensive trial-and-error experimentation. nih.gov

Prediction of Reactivity and Properties: AI can be trained to predict the reactivity of different sites within the molecule, guiding the exploration of new transformations. It can also be used to forecast the physical and chemical properties of new derivatives, aiding in the design of materials with specific functions.

Q & A

What are the key considerations for optimizing the synthesis of 3-(Benzyloxy)cyclohexanol to achieve high yield and purity?

To optimize synthesis, focus on reaction parameters such as temperature (50–80°C for controlled esterification), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst loading (e.g., 60% perchloric acid for alkylation reactions). Employ experimental design models like the Yates pattern to systematically evaluate variables (molar ratios, catalyst amounts) . Continuous flow reactors and efficient catalysts (e.g., Pd/C for hydrogenation) can further improve yield and reduce byproducts .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR and GC-MS) when characterizing this compound derivatives?

Contradictions often arise from stereochemical complexity or impurities . Use multi-dimensional NMR (e.g., -HSQC) to resolve overlapping signals and confirm stereochemistry. Cross-validate with high-resolution mass spectrometry (HR-MS) to verify molecular ions. For example, GC-MS data showing a base peak at m/z 92 may indicate fragmentation of the benzyloxy group, requiring comparison with synthetic standards .

Which characterization techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups (e.g., benzyloxy protons at δ 4.5–5.0 ppm) . Mass Spectrometry (MS) : GC-MS or LC-MS detects molecular ions (e.g., [M+H] at m/z 248) and fragmentation patterns. HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) by separating unreacted precursors .

What methodologies are employed to investigate the biological activity of this compound, particularly its interaction with enzymes or receptors?

Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and receptor binding studies (radioligand displacement assays for GPCRs). The benzyloxy group’s lipophilicity enhances membrane permeability, making cell-based assays (e.g., MIC tests for antimicrobial activity) suitable. Structure-activity relationship (SAR) studies can compare analogs lacking the benzyloxy group to isolate its contribution .

How does the presence of the benzyloxy group influence the reactivity and stability of this compound compared to other cyclohexanol derivatives?

The benzyloxy group increases electron density at the cyclohexanol oxygen, enhancing nucleophilic reactivity in esterification or alkylation. It also improves solubility in organic solvents (e.g., dichloromethane) compared to unsubstituted cyclohexanol. Stability studies under acidic conditions show slower hydrolysis of the benzyl ether compared to methyl or ethyl ethers, requiring harsher conditions (e.g., H/Pd for deprotection) .

What experimental designs are recommended for studying the reaction parameters in the synthesis of this compound?

Adopt factorial designs (e.g., 2 factorial) to screen variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst concentration. For optimization, use response surface methodology (RSM) to model nonlinear relationships between variables and yield. In alkylation reactions, a 3:1 molar ratio of cyclohexanol to aryl halide maximizes product formation .

What advanced strategies address low regioselectivity in functionalizing this compound?

Employ directing groups (e.g., boronate esters) to control substitution patterns. Computational modeling (DFT calculations) predicts favorable sites for electrophilic attack (e.g., para to the benzyloxy group). Protection-deprotection sequences (e.g., TBS ethers) can temporarily block reactive hydroxyls, enabling selective modification .

How do researchers validate the stereochemical configuration of this compound derivatives?

Use X-ray crystallography to resolve absolute configuration, as seen in related bicyclic compounds . Optical rotation and electronic circular dichroism (ECD) compare experimental and simulated spectra for enantiomers. Chiral HPLC with cellulose-based columns separates diastereomers, confirming >99% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.